Cas no 9013-18-7 (Acyl-coenzyme A synthetase)

Acyl-coenzyme A synthetase (ACS) is an essential enzyme that catalyzes the ATP-dependent formation of acyl-CoA thioesters from fatty acids, facilitating their participation in metabolic pathways such as β-oxidation and lipid biosynthesis. This enzyme plays a critical role in energy metabolism and cellular lipid homeostasis. Key advantages include high substrate specificity, robust catalytic efficiency, and stability across a range of physiological conditions. Recombinant ACS variants are widely utilized in biochemical research, offering consistent activity and purity for in vitro studies. Its applications extend to lipid metabolism research, drug discovery, and enzymology, making it a valuable tool for investigating fatty acid activation mechanisms.
Acyl-coenzyme A synthetase structure
Acyl-coenzyme A synthetase structure
Product Name:Acyl-coenzyme A synthetase
CAS No:9013-18-7
MF:C103H108Cl7N7O7
MW:1804.17334079742
CID:807746
PubChem ID:168009927
Update Time:2025-11-01

Acyl-coenzyme A synthetase Chemical and Physical Properties

Names and Identifiers

    • Synthetase, acylcoenzyme A
    • Acyl-CoA Synthetase
    • ACYL-COENZYME A SYNTHETASE
    • mg]
    • Acid: CoA ligase (AMP-forming)
    • 3-Hydroxyacyl-CoA synthase
    • Acyl CoA synthetase
    • Acyl coenzyme A synthetase
    • Acyl-CoA ligase
    • Acyl-CoA synthase
    • Acyl-coenzyme A ligase
    • E.C. 6.2.1.3
    • Fatty acid CoA ligase
    • Fatty acid thiokinase
    • Fatty acid thiokinase (long chain)
    • Fatty acyl CoA synthetase
    • Fatty acyl-CoA ligase
    • Fatty acyl-coenzyme A synthetase
    • Hexanoyl coenzyme A synthetase
    • Hexanoyl-CoA synthetase
    • EC 6.2.1.3
    • Synthetase, acyl coenzyme A
    • ACYL-COENZYME A SYNTHETASE FROM PSEUDO-M ONAS SP., ~2.5U/MG
    • acyl-coenzyme a synthetase from pseudomonas sp.
    • Acyl-coenzyme A Synthetase [>=8 units/mg]
    • Acyl-coenzyme A Synthetase from Pseudomonas sp.
    • 9013-18-7
    • Synthetase, acyl coenzyme A (9CI)
    • 3-Hydroxyacyl-CoA synthases
    • Acyl-CoA ligases
    • Acyl-CoA synthetases
    • Acyl-coenzyme A ligases
    • Acyl-coenzyme A synthetases
    • Fatty acid CoA ligases
    • Fatty acid thiokinases
    • Fatty acyl-CoA ligases
    • Fatty acyl-CoA synthetases
    • Fatty acyl-coenzyme A synthetases
    • Hexanoyl-CoA synthase
    • Hexanoyl-CoA synthetases
    • Hexanoyl-coenzyme A synthetases
    • Long chain CoA ligase
    • Long chain fatty acyl CoA ligase
    • Long chain fatty acyl-CoA synthetase
    • Long-chain CoA ligases
    • Long-chain acyl CoA synthetase
    • Long-chain acyl-CoA synthetases
    • Long-chain acyl-coenzyme A synthetase
    • Long-chain acyl-coenzyme A synthetases
    • Long-chain fatty acyl coenzyme A synthetase
    • Long-chain fatty acyl-CoA ligases
    • Long-chain fatty acyl-CoA synthetases
    • Long-chain fatty acyl-coenzyme A synthetases
    • Oleoyl-CoA synthetase
    • Oleoyl-CoA synthetases
    • Oleoyl-coenzyme A synthetase
    • Oleoyl-coenzyme A synthetases
    • Palmitoyl CoA synthetase
    • Palmitoyl coenzyme A synthetase
    • Palmitoyl-CoA ligase
    • Palmitoyl-CoA ligases
    • Palmitoyl-CoA synthetases
    • Palmitoyl-coenzyme A synthetases
    • Palmityl coenzyme A synthetase
    • Palmityl coenzyme A synthetases
    • Stearoyl-CoA synthetase
    • Stearoyl-CoA synthetases
    • Stearyl coenzyme A synthetase
    • Thiokinase
    • Acyl-coenzyme A synthetase
    • MDL: MFCD00130343
    • Inchi: 1S/5C15H16ClNO.2C14H14ClNO/c3*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;2*1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h3*5,7,11H,2-4,6H2,1H3,(H2,17,18);2*5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17)
    • InChI Key: NYXALROAXMFXEX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C2=C(C=1)C1CCCC(C(N)=O)C=1C2.ClC1C=C(C)C2=C(C=1)C1CCCC(C(N)=O)C=1C2.ClC1C(C)=CC2=C(C=1)C1CCCC(C(N)=O)C=1C2.ClC1C(C)=CC2=C(C=1)C1CCCC(C(N)=O)C=1C2.ClC1C(C)=CC2=C(C=1)C1CCCC(C(N)=O)C=1C2.ClC1C=CC2=C(C=1)C1CCCC(C(N)=O)C=1C2.ClC1C=CC2=C(C=1)C1CCCC(C(N)=O)C=1C2

Computed Properties

  • Exact Mass: 1802.613397g/mol
  • Monoisotopic Mass: 1799.612993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 124
  • Rotatable Bond Count: 7
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 7
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 7
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 302Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Vapor Pressure: No data available

Acyl-coenzyme A synthetase Security Information

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Additional information on Acyl-coenzyme A synthetase

Acyl-Coenzyme A Synthetase (CAS No. 9013-18-7): A Comprehensive Overview

Acyl-Coenzyme A Synthetase, commonly abbreviated as ACAS, is a critical enzyme in cellular metabolism, particularly in the process of fatty acid activation. This enzyme is responsible for catalyzing the conversion of free fatty acids into acyl-CoA esters, a crucial step in fatty acid oxidation and lipid metabolism. The CAS registry number CAS No. 9013-18-7 uniquely identifies this compound, ensuring its proper classification and reference in scientific literature.

The function of Acyl-Coenzyme A Synthetase is integral to energy production within cells. By activating fatty acids, it facilitates their entry into the mitochondria, where they undergo beta-oxidation to generate ATP. Recent studies have highlighted the enzyme's role in metabolic disorders such as obesity and type 2 diabetes. For instance, research published in Nature Metabolism demonstrated that altered expression of ACAS in adipose tissue correlates with insulin resistance, suggesting potential therapeutic targets for metabolic diseases.

In addition to its role in energy metabolism, Acyl-Coenzyme A Synthetase has been implicated in lipid signaling pathways. The enzyme's activity influences the production of bioactive lipids, such as eicosanoids, which play a significant role in inflammation and immune responses. A study in Cell Metabolism revealed that modulating ACAS activity could regulate inflammatory responses, offering new insights into chronic inflammatory diseases.

The structural characterization of CAS No. 9013-18-7 has been advanced through X-ray crystallography and cryo-electron microscopy. These studies have provided detailed insights into the enzyme's catalytic mechanism and substrate specificity. For example, researchers at the University of California identified key residues involved in CoA binding and fatty acid recognition, paving the way for rational drug design targeting ACAS.

Beyond its enzymatic function, Acyl-Coenzyme A Synthetase exhibits tissue-specific expression patterns. High levels of the enzyme are observed in metabolically active tissues such as liver, adipose tissue, and skeletal muscle. This tissue-specificity underscores its role in regulating systemic energy homeostasis. Recent findings from the University of Cambridge indicate that hepatic ACAS expression is dynamically regulated by circadian rhythms, highlighting its importance in maintaining metabolic balance throughout the day.

The application of advanced omics technologies has further elucidated the regulatory networks involving CAS No. 9013-18-7 strong>. Proteomic studies have identified post-translational modifications that modulate enzyme activity, while metabolomic analyses have revealed downstream effects on lipid profiles. These integrated approaches provide a comprehensive understanding of how < strong >ACAS strong > interacts with cellular networks to influence metabolism.

In summary, < strong >Acyl-Coenzyme A Synthetase strong > (CAS No. 9013-18-7) is a pivotal enzyme in lipid metabolism with diverse roles in energy production, inflammation regulation, and metabolic homeostasis. Ongoing research continues to uncover new facets of its function and regulation, offering promising avenues for therapeutic intervention in metabolic disorders.

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